21-Dehydro ∆8(14),9(11)-Dexamethasone
Description
21-Dehydro ∆8(14),9(11)-Dexamethasone is a synthetic corticosteroid derivative structurally related to dexamethasone. Such structural alterations likely influence its pharmacokinetic and pharmacodynamic properties compared to parent dexamethasone. The compound may function as an impurity or degradant in pharmaceutical formulations, as seen with analogous 21-dehydro derivatives (e.g., 21-Dehydro 17-deoxy Dexamethasone, CAS 1188271-71-7) .
Properties
Molecular Formula |
C₂₂H₂₄O₄ |
|---|---|
Molecular Weight |
352.42 |
Synonyms |
(16α)-8(14),9(11)-Didehydro-17-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 21-Dehydro ∆8(14),9(11)-Dexamethasone with structurally related corticosteroids, focusing on molecular features, stability, and clinical relevance.
Table 1: Structural and Functional Comparison

*Assumed based on 21-Dehydro 17-deoxy Dexamethasone (CAS 1188271-71-7) .
Key Findings:
Structural Impact on Stability :
- The ∆8(14),9(11) double bonds and C-21 dehydro group likely reduce stability compared to dexamethasone, analogous to 21-dehydro impurities in betamethasone and desonide, which are prone to degradation under acidic/basic conditions .
- Dexamethasone 21-phosphate and 21-hemiacetal derivatives exhibit enhanced solubility or analytical utility due to ester/hemiacetal modifications .
Pharmacological Activity: Parent dexamethasone retains potent glucocorticoid activity (anti-inflammatory, immunosuppressive), while 21-dehydro derivatives are typically inactive impurities or require metabolic activation . Esterified forms (e.g., 21-phosphate) prolong half-life but require hydrolysis to release active dexamethasone .
Analytical Relevance :
- 21-Dehydro derivatives are critical in quality control as degradation markers. For example, Desonide-21-dehydro is a major degradant in stability studies .
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